2-Oxa-7-azaspiro[4.4]nonan-4-one
Description
2-Oxa-7-azaspiro[4.4]nonan-4-one is a spirocyclic compound characterized by a [4.4] ring system containing both oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol (CAS: 1309588-02-0) . This compound is synthesized via Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, as described in one-pot methodologies . Derivatives such as its hydrochloride salt (CAS: 1803606-19-0, molecular weight: 177.63 g/mol) are also documented, enhancing solubility for pharmaceutical applications .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-6-3-10-5-7(6)1-2-8-4-7/h8H,1-5H2 |
InChI Key |
IHRWZBRBLRCMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12COCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones in the presence of manganese (III) as a catalyst . This one-pot synthesis method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Manganese (III) and other oxidizing agents are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Various nucleophiles, including amines and halides, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .
Scientific Research Applications
Structural Characteristics
2-Oxa-7-azaspiro[4.4]nonan-4-one features a spirocyclic structure that combines an oxetane and azaspiro framework. This configuration imparts unique chemical properties, including enhanced metabolic stability and the ability to form hydrogen bonds, making it an attractive candidate for drug design.
Medicinal Chemistry Applications
1. Drug Discovery:
The compound has been identified as a valuable alternative to morpholine in medicinal chemistry due to its ability to bind effectively to biological targets. In particular, it has been studied for its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in certain cancer cell lines. The incorporation of this compound into drug candidates has shown promise in enhancing binding affinity and selectivity towards NQO1, potentially leading to more effective anticancer therapies .
2. Synthesis of Novel Compounds:
Research has demonstrated the utility of this compound in synthesizing spirocyclic benzimidazoles and other heterocycles. For instance, the compound has been successfully fused with benzimidazole derivatives, resulting in high-yield synthesis of tetracyclic systems that exhibit favorable pharmacological properties . The structural integrity and reactivity of this compound facilitate the development of libraries of bioactive molecules.
Case Study 1: Synthesis of Benzimidazole Derivatives
A study reported the synthesis of spirocyclic oxetane-fused benzimidazoles using this compound as a key intermediate. The reaction conditions allowed for efficient conversion into the desired products with yields exceeding 70%. The structural characterization was confirmed through X-ray crystallography, highlighting the compound's potential as a building block in drug development .
Case Study 2: Anticancer Activity
Another research project focused on evaluating the anticancer activity of compounds derived from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, attributed to their ability to inhibit NQO1 activity. This suggests that modifications to the spirocyclic structure can lead to potent anticancer agents .
Data Tables
| Application | Description | Yield (%) |
|---|---|---|
| Synthesis of Benzimidazoles | Fusion with benzimidazole derivatives | >70 |
| Anticancer Activity | Evaluation against cancer cell lines | Significant cytotoxicity observed |
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.4]nonan-3-one (Compound 6d)
1,7-Dioxaspiro[4.4]nonan-4-one
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
- Structure : Features a sulfur atom in a thiocarbonyl group (C=S) and two nitrogen atoms.
- Properties : Molecular weight = 170.24 g/mol (CAS: 14109-98-9).
Functionalized Derivatives
7-(Phenylmethyl)-2-oxa-7-azaspiro[4.4]nonan-1-one
Hydrochloride Salts
- Example: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride (CAS: 1803606-19-0).
- Properties : Enhanced water solubility due to ionic character; melting point = 165–167°C (similar derivatives) .
Biological Activity
2-Oxa-7-azaspiro[4.4]nonan-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its spirocyclic structure, is being investigated for various therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 127.19 g/mol. The compound features a spirocyclic arrangement that contributes to its biological activity, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Research indicates that this compound may function as an inhibitor or modulator of certain enzymes, potentially leading to anticancer effects by inhibiting cell proliferation pathways .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell survival, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in many cancer types .
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and differentiation.
Biological Activity Studies
Research studies have focused on the evaluation of the biological activities of this compound through various assays.
Anticancer Activity
A study explored the compound's potential as an anticancer agent, indicating that it could inhibit the growth of specific cancer cell lines. The mechanism was linked to its interaction with NQO1, suggesting that derivatives of this compound could be developed as targeted cancer therapies .
Neuropharmacological Effects
Another area of investigation has been the neuropharmacological effects of this compound. Preliminary findings suggest that it may induce differentiation in neuronal cell lines, which could have implications for treating neurodegenerative diseases .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A synthesis method was developed that yielded high purity and yield of the compound, which was then evaluated for its cytotoxicity against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations .
- Differentiation Induction : Research demonstrated that treatment with this compound led to increased neurite outgrowth in PC12 cells, supporting its potential role in promoting neuronal differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
